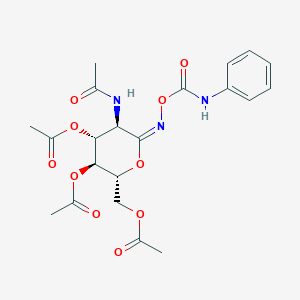
O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a class of molecules that are explored for their unique chemical and physical properties, which make them interesting targets for synthesis and application in various biochemical and pharmaceutical fields. The molecule's structure, containing both acetamido and carbamate functional groups, suggests potential interactions with biological systems, warranting detailed studies on its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, starting from basic sugar derivatives and involving various protection and deprotection steps, as well as glycosylation reactions. An example includes the synthesis of complex glycosides that could function as inhibitors for specific biochemical pathways, demonstrating the intricate methods required to assemble such molecules (Khan & Matta, 1993).
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Carbocyclic Analogues : Research has focused on synthesizing analogues of this compound, such as PUGNAc, to inhibit β-N-acetylglucosaminidases. These analogues were also tested as inhibitors of a uridine diphosphate-N-acetyl-D-glucosamine: polypeptidyl transferase, OGT, which is crucial for post-translational modification of nuclear and cytosolic proteins by N-acetyl-d-glucosamine (Scaffidi, Stubbs, Vocadlo, & Stick, 2008).
Solid-Phase Synthesis of Glycopeptides : This compound has been utilized in the solid-phase synthesis of glycopeptides, specifically for O-glycosylating resin-bound protected peptides with a serine residue (Hollósi, Kollát, Laczkó, Medzihradszky, Thurin, & Otvos, 1991).
Development of Selective Inhibitors for O-GlcNAcase : Divergent synthesis methods have been developed to create a series of inhibitors based on this compound, targeting both human O-GlcNAcase and human beta-hexosaminidase. Some inhibitors were found to be selective for O-GlcNAcase (Stubbs, Zhang, & Vocadlo, 2006).
Study on Deamidation and Acyl Rearrangement : Research has been conducted on the hydrolysis of the GlcNAc oxazoline derived from this compound, revealing insights into specific deamidation and acyl rearrangement processes, important for synthesizing novel glycoconjugates (Jha & Davis, 1995).
Synthesis of 4-Nitrophenyl O-Glycosides : Studies have shown the use of this compound in the synthesis of potential inhibitors for N-acetylglucosaminyl-transferase V, contributing to the understanding of glycosylation processes (Khan & Matta, 1993).
Modulation of O-GlcNAc Levels : This compound has been used to increase O-GlcNAc levels on nuclear and cytoplasmic proteins in vivo, demonstrating its potential as an effective inhibitor of O-GlcNAc turnover within cells (Haltiwanger, Grove, & Philipsberg, 1998).
Safety And Hazards
Direcciones Futuras
Given its role in research of cancer, neurodegenerative disorders, and microbial infections1, this compound could be a subject of future studies aimed at developing new treatments for these conditions.
Please note that this information is based on the available sources and there may be additional information not covered here. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O10/c1-11(25)22-17-19(32-14(4)28)18(31-13(3)27)16(10-30-12(2)26)33-20(17)24-34-21(29)23-15-8-6-5-7-9-15/h5-9,16-19H,10H2,1-4H3,(H,22,25)(H,23,29)/b24-20+/t16-,17-,18-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPJJKKTCDJFST-HOWPJYOHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

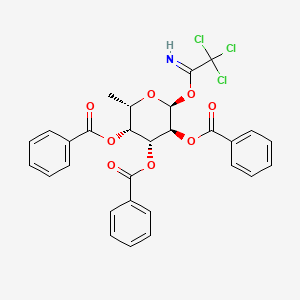
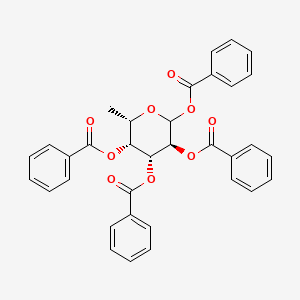
![rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one](/img/no-structure.png)
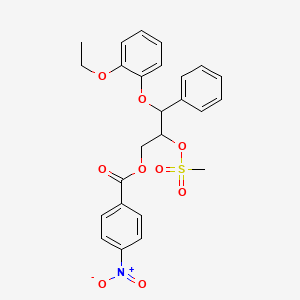
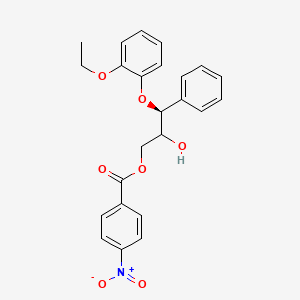
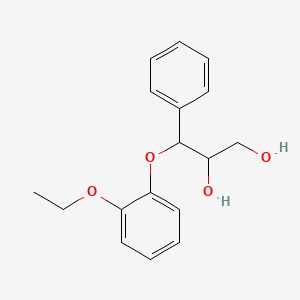
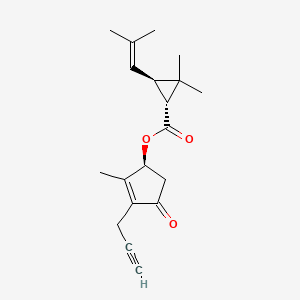
![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)
![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)
